molecular formula C12H10FNOS B1621511 1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone CAS No. 306935-10-4

1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone

Cat. No. B1621511
CAS RN: 306935-10-4
M. Wt: 235.28 g/mol
InChI Key: SQEIPHPPOCNRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone” is a chemical compound . It has a molecular formula of C12H10FNOS and a molecular weight of 235.27700 . It’s also known as HMS552M08, PC6701, Ethanone,1-[3-amino-5-(4-fluorophenyl)-2-thienyl], and 2-Acetyl-3-amino-5-(4-fluorophenyl)thiophene .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 235.27700, a PSA of 71.33000, and a LogP of 3.92020 . Unfortunately, other specific physical and chemical properties are not provided in the search results .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • The synthesis of Schiff bases using derivatives similar to 1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone has shown promise in antimicrobial activity. These novel Schiff bases, synthesized using a multi-step reaction involving 1,3-disubstituted pyrazole-4-carboxaldehyde, exhibited significant in vitro antimicrobial activity, with some derivatives showing excellent activity compared to others (Puthran et al., 2019).

Anticonvulsant Evaluation

  • Research into the anticonvulsant properties of related compounds, like the derivative 1-(1-(5-amino-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-5-fluoro-2-phenyl-1H-indol-3-yl)ethanone, has demonstrated significant activity in maximal electroshock tests. These compounds showed promising results in reducing seizure latency and could be effective in anticonvulsant therapies (Ahuja & Siddiqui, 2014).

Anti-oxidant and Anti-microbial Agents

  • The synthesis of chalcone derivatives involving 1-(thiophen-2yl)ethanone demonstrated notable anti-oxidant and anti-microbial activities. These compounds were found to be effective compared to standard drugs such as Ascorbic acid, Ciprofloxacin, and Fluconazole, suggesting their potential use in medical applications (Gopi, Sastry, & Dhanaraju, 2016).

Antioxidant and Anticancer Activity

  • Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally related to the target compound, showed significant antioxidant activity, surpassing even well-known antioxidants like ascorbic acid. Additionally, their anticancer activity against specific cell lines like glioblastoma U-87 indicates potential in cancer therapy research (Tumosienė et al., 2020).

Molecular Docking and Nonlinear Optics Applications

  • The molecular docking study of related compounds, such as 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, suggests potential inhibitory activity against certain enzymes and anti-neoplastic properties. Additionally, the hyperpolarizability analysis points towards their use in nonlinear optics (Mary et al., 2015).

Fluorescence Photophysics

  • The study of the photophysics of compounds like 1-(4'-amino-biphenyl-4-yl)-ethanone, which shares structural similarities, showed a significant edge-excitation-red-shift in fluorescence in a rigid ethanol medium. This characteristic could be valuable in the study of solvent interactions and fluorescence applications (Ghoneim, 2001).

Antimicrobial Activity of Isoxazoles and Triazoles

  • Novel isoxazoles and triazoles synthesized from compounds structurally related to this compound have shown antimicrobial activity against various bacterial and fungal organisms. This highlights their potential in developing new antimicrobial agents (Kumar et al., 2019).

Bioreduction and Chiral Recognition

  • The bioreduction of compounds like 1-(4-fluorophenyl)ethanone has been studied for enantioselective synthesis, highlighting its use in chiral recognition studies and its relevance in synthesizing pharmaceutical intermediates (ChemChemTech, 2022).

Antiviral Activity

  • Derivatives of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone, similar in structure, have been synthesized and tested for their antiviral activity. This research opens avenues for the development of new antiviral agents (Attaby et al., 2006).

Anti-Breast Cancer Agents

  • The synthesis of thiazolyl(hydrazonoethyl)thiazoles using 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanone has shown potential as anti-breast cancer agents. This indicates the significance of such compounds in cancer research (Mahmoud et al., 2021).

Safety and Hazards

When handling “1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone”, it’s important to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-[3-amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNOS/c1-7(15)12-10(14)6-11(16-12)8-2-4-9(13)5-3-8/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEIPHPPOCNRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372194
Record name 1-[3-amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

306935-10-4
Record name 1-[3-Amino-5-(4-fluorophenyl)-2-thienyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone
Reactant of Route 3
Reactant of Route 3
1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone
Reactant of Route 4
1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone
Reactant of Route 5
1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone
Reactant of Route 6
Reactant of Route 6
1-[3-Amino-5-(4-fluorophenyl)thiophen-2-yl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.